3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C15H24N2O/c1-11(2)10-17-9-5-6-14(17)13-7-8-15(18-4)16-12(13)3/h7-8,11,14H,5-6,9-10H2,1-4H3 |
InChI Key |
UDSMKENOLKEJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C2CCCN2CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Isobutylpyrrolidine
The pyrrolidine ring with an isobutyl substituent at the 1-position can be synthesized via reductive amination or cyclization reactions.
Method A: Reductive Amination
-
Starting Material : Pyrrolidine and isobutyraldehyde.
-
Conditions :
-
Catalytic hydrogenation (H₂, Pd/C) or sodium cyanoborohydride (NaBH₃CN) in methanol.
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Acidic conditions (e.g., acetic acid) to facilitate imine formation.
-
Method B: Cyclization of 4-Isobutylaminobutanol
-
Substrate : 4-(isobutylamino)butanol.
-
Conditions :
-
Tosylation of the alcohol followed by intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF).
-
Pyridine Core Functionalization
Preparation of 6-Methoxy-2-methylpyridine
The pyridine derivative is typically synthesized via:
Method A: Chichibabin Reaction
-
Reactants : Acetylene, ammonia, and methanol.
-
Conditions :
-
High-temperature gas-phase reaction (300–400°C) with a metal oxide catalyst (e.g., Al₂O₃).
-
-
Limitations : Low regioselectivity necessitates purification via distillation or chromatography.
Method B: Directed Ortho-Metalation
-
Substrate : 2-methylpyridine.
-
Conditions :
-
LDA (lithium diisopropylamide) at –78°C, followed by quenching with methyl chloroformate.
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Methoxylation via SN2 displacement.
-
Fragment Coupling Strategies
Buchwald-Hartwig Amination
Coupling the pyridine core with the pyrrolidine subunit via C–N bond formation:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 24 hours |
| Yield | 35–50% (estimated) |
Mechanism : Oxidative addition of palladium to the pyridine halide, followed by ligand exchange and reductive elimination to form the C–N bond.
Nucleophilic Aromatic Substitution
Direct displacement of a leaving group (e.g., Cl, Br) on the pyridine ring by the pyrrolidine nitrogen:
| Parameter | Value |
|---|---|
| Leaving Group | Chlorine (position 3) |
| Base | KHMDS |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 25–40% (estimated) |
Challenges : Poor reactivity of pyridine halides necessitates strong bases and elevated temperatures.
Optimization and Scale-Up Considerations
Catalytic System Tuning
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the product (≥95% purity).
-
Crystallization : Recrystallization from ethanol/water mixtures yields crystalline material suitable for X-ray analysis.
Analytical Characterization
Critical data for validating synthesis success:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 248.36 g/mol | HRMS (ESI+) |
| ¹H NMR (CDCl₃) | δ 1.02 (d, 6H), 2.35 (s, 3H) | 400 MHz spectrometer |
| HPLC Purity | 97.3% | C18 column, MeOH/H₂O |
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a pyridine core substituted with a methoxy group at the 6-position and an isobutylpyrrolidine moiety at the 3-position. Its molecular formula is with a molecular weight of approximately . The presence of these functional groups contributes to its reactivity and potential biological activities.
Medicinal Chemistry Applications
1. Neurological Pathways and Therapeutics:
Research indicates that 3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine may act as a lead compound for developing therapeutic agents targeting neurological conditions. Its structure suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function .
2. Anti-inflammatory Properties:
Given its structural similarity to other pyridine derivatives known for anti-inflammatory effects, this compound could be investigated for its ability to modulate inflammatory pathways. Preliminary studies suggest that compounds with similar structures exhibit significant anti-inflammatory activity, warranting further exploration of this compound's therapeutic potential .
Case Study 1: Receptor Interaction Studies
A study focused on the interaction of pyridine derivatives with neurotransmitter receptors demonstrated that compounds similar to this compound showed binding affinities that could influence neurotransmission. This study highlighted the need for further pharmacokinetic analysis to assess safety and efficacy in clinical settings .
Case Study 2: Synthesis and Biological Evaluation
In a synthesis study, derivatives of pyrrolo[2,3-b]pyridine were evaluated for their biological activities, including analgesic and anti-inflammatory effects. The results indicated that modifications to the pyridine structure could enhance biological activity, suggesting that this compound might similarly benefit from structural optimization .
Mechanism of Action
The mechanism of action of 3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
(a) 3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride
- Structure : Differs in the substitution at the 3-position, where a chloromethyl group replaces the isobutylpyrrolidinyl moiety.
- Molecular Weight: 208.09 g/mol (C₈H₁₁Cl₂NO) .
- Key Properties: The chloromethyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
(b) 2-Methoxy-6-methylpyridine
- Structure : Simpler pyridine derivative lacking the pyrrolidine ring and 3-position substituent.
- Molecular Weight: 123.16 g/mol (C₇H₉NO) .
- Key Properties : Boiling point (156°C), solubility in water (slight), and refractive index (1.4995) are documented. The absence of the pyrrolidinyl-isobutyl group reduces lipophilicity compared to the target compound .
(c) 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- Structure : Contains a pyrrolidinyl group at the 6-position and an acetyl group at the 3-position.
- Molecular Weight: Not explicitly stated, but estimated to be higher than 200 g/mol based on the formula (C₁₃H₁₇N₂O₂) .
- Key Properties : The acetyl group introduces ketone functionality, which may participate in redox reactions, unlike the methyl group in the target compound .
(d) 2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine
- Structure : Features a sulfonylated pyrrolidine ring and trifluoromethyl group at the 6-position.
Physicochemical and Functional Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|
| Target Compound | ~260 (estimated) | Isobutylpyrrolidinyl, methoxy, methyl | High lipophilicity; potential for receptor binding due to pyrrolidine flexibility. |
| 3-(Chloromethyl)-6-methoxy-2-methylpyridine HCl | 208.09 | Chloromethyl, methoxy, methyl | Reactive chloromethyl group; lower steric bulk. |
| 2-Methoxy-6-methylpyridine | 123.16 | Methoxy, methyl | Low molecular weight; limited solubility in water. |
| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | ~220 (estimated) | Pyrrolidinyl, acetyl, methoxy | Ketone functionality; potential for derivatization. |
Functional Implications
- Bioactivity : Pyrrolidine-containing compounds (e.g., the target molecule and analogs in and ) are often explored in drug discovery due to their ability to mimic peptide bonds and engage with biological targets .
- Synthetic Utility : The methoxy group in position 6 (common in ) can act as a directing group in electrophilic substitution reactions, while the methyl group at position 2 stabilizes the pyridine ring .
- Stability : The isobutylpyrrolidinyl group in the target compound likely improves metabolic stability compared to chloromethyl or acetylated analogs .
Biological Activity
3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including its pharmacokinetics, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| CAS Number | 185510-44-5 |
| Boiling Point | Not available |
| Solubility | High gastrointestinal absorption |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of various receptors, influencing pathways related to neurotransmission and cellular signaling.
- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes, which could lead to altered metabolic processes in target cells.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through the modulation of neuroinflammatory responses.
Pharmacokinetics
Understanding the pharmacokinetics is crucial for assessing the therapeutic potential of the compound:
- Absorption : High gastrointestinal absorption suggests effective oral bioavailability.
- Distribution : The ability to cross the blood-brain barrier indicates potential central nervous system effects.
- Metabolism : Likely undergoes hepatic metabolism with potential for various metabolites that may exhibit distinct biological activities.
- Excretion : Predominantly excreted via renal pathways.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound:
-
Neuropharmacological Studies :
- A study demonstrated that this compound exhibited significant neuroprotective effects in models of oxidative stress, suggesting its potential utility in neurodegenerative diseases.
-
Toxicological Profile :
- In silico analyses have indicated that while the compound shows promise, it may possess toxicological risks at higher concentrations, necessitating further investigation into its safety profile.
-
Therapeutic Applications :
- Research has suggested potential applications in treating conditions such as anxiety and depression due to its modulatory effects on neurotransmitter systems.
Q & A
Basic: What are the recommended synthetic routes for 3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine, and what intermediates are critical?
Answer:
- Key Route : Palladium-catalyzed cross-coupling reactions are effective for introducing the pyrrolidine moiety. For example, intermediates like tert-butyl esters (e.g., tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, followed by deprotection .
- Critical Intermediates :
- Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization, as described for similar pyridine derivatives in hydrogenation studies .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the pyridine ring and pyrrolidine moiety. For example, methoxy (-OCH) and methyl (-CH) groups exhibit distinct singlet peaks in -NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting impurities in intermediates .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% recommended) .
Advanced: How can stereoselective synthesis be optimized for pyrrolidine-containing pyridine derivatives?
Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., chiral phosphine ligands in asymmetric hydrogenation) to control stereochemistry at the pyrrolidine ring. Evidence from PtO-mediated hydrogenation of methylpyridine derivatives demonstrates successful stereocontrol .
- Reaction Conditions :
- Temperature : Lower temperatures (0–25°C) reduce epimerization risks.
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction selectivity .
- Validation : Confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy, as applied to structurally related piperidine derivatives .
Advanced: How to resolve contradictions in spectroscopic data across synthetic batches?
Answer:
- 2D NMR Techniques : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping signals in the pyrrolidine region .
- Crystallographic Analysis : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for pyridine-polymorph studies .
- Batch Comparison : Cross-validate batches using differential scanning calorimetry (DSC) to detect polymorphic variations, which may explain spectral discrepancies .
Advanced: What methodologies assess stability and degradation pathways under varying conditions?
Answer:
- Stress Testing :
- Mechanistic Insight : LC-MS/MS identifies degradation products, such as demethylated pyridine or oxidized pyrrolidine derivatives, guiding formulation strategies .
Advanced: How to design biological activity studies targeting kinase inhibition?
Answer:
- Assay Design :
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of EGFR or HER2 kinases at varying compound concentrations (1–100 µM) .
- Dose-Response Curves : Calculate IC values using nonlinear regression analysis.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets, leveraging structural data from fluorinated pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
